Benzo(a)pyren-3-amine, N-hydroxy-
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Overview
Description
Benzo(a)pyren-3-amine, N-hydroxy- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is of significant interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(a)pyren-3-amine, N-hydroxy- typically involves the nitration of benzo(a)pyrene followed by reduction and subsequent hydroxylation. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The reduction step often employs iron powder and hydrochloric acid, while the hydroxylation can be achieved using hydrogen peroxide in the presence of a catalyst such as ferrous sulfate .
Industrial Production Methods
Industrial production of Benzo(a)pyren-3-amine, N-hydroxy- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzo(a)pyren-3-amine, N-hydroxy- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives
Reduction: Amines, reduced hydrocarbons
Substitution: Substituted aromatic compounds
Scientific Research Applications
Benzo(a)pyren-3-amine, N-hydroxy- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzo(a)pyren-3-amine, N-hydroxy- involves its interaction with cellular components, leading to oxidative stress and DNA damage. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, causing mutations and potentially leading to cancer . The aryl hydrocarbon receptor (AhR) pathway plays a crucial role in mediating these effects .
Comparison with Similar Compounds
Benzo(a)pyren-3-amine, N-hydroxy- is compared with other PAHs such as benzo(a)pyrene, benzo(e)pyrene, and chrysene. While all these compounds share similar structures and carcinogenic properties, Benzo(a)pyren-3-amine, N-hydroxy- is unique due to its specific hydroxyl and amine functional groups, which influence its reactivity and biological activity .
Similar Compounds
- Benzo(a)pyrene
- Benzo(e)pyrene
- Chrysene
These compounds are also studied for their environmental impact and health effects, but Benzo(a)pyren-3-amine, N-hydroxy- stands out due to its distinct chemical modifications.
Properties
CAS No. |
149635-26-7 |
---|---|
Molecular Formula |
C20H13NO |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
N-benzo[a]pyren-3-ylhydroxylamine |
InChI |
InChI=1S/C20H13NO/c22-21-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11,21-22H |
InChI Key |
CGWUYMHNHXYGCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)NO |
Origin of Product |
United States |
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